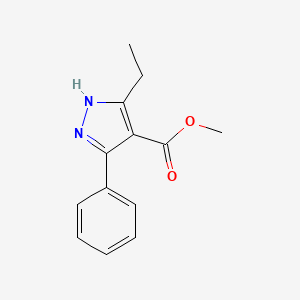

2-Chlor-5-(propan-2-yl)thiophen-3-carbonsäure

Übersicht

Beschreibung

2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid (CPCA) is an organic compound with the molecular formula C7H7ClO2S. It is an important intermediate in the synthesis of organic compounds and is widely used in the pharmaceutical and chemical industries. CPCA is also known as 2-chlorothiophene-3-carboxylic acid, 2-chloro-3-thiophenecarboxylic acid, and 2-chlorothiophene-3-carboxylic acid. CPCA is a colorless solid with a melting point of 97-99°C and a boiling point of 211°C.

Wissenschaftliche Forschungsanwendungen

Ich werde nun eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von „2-Chlor-5-(propan-2-yl)thiophen-3-carbonsäure“ liefern, wobei der Schwerpunkt auf verschiedenen einzigartigen Anwendungen liegt. Jede Anwendung wird in einem separaten Abschnitt mit einer klaren und beschreibenden Überschrift detailliert dargestellt.

Antibakterielle Mittel

Thiophenderivate wurden auf ihre antimikrobiellen Eigenschaften untersucht. Beispielsweise haben bestimmte Thiophenverbindungen hemmende Wirkungen gegen verschiedene Organismen gezeigt, darunter B. subtilis, E. coli, P. vulgaris und S. aureus . Es ist plausibel, dass „this compound“ zu Derivaten synthetisiert werden könnte, die als potente antimikrobielle Mittel dienen.

Antikrebsmittel

Einige Thiophene werden als Rohstoffe bei der Synthese von Antikrebsmitteln verwendet . Die in „this compound“ vorhandenen Chlor- und Alkylgruppen können durch verschiedene Synthesewege zur Entwicklung neuartiger Antikrebsverbindungen beitragen.

Anti-Atherosklerose-Mittel

Thiophene werden auch bei der Synthese von Anti-Atherosklerose-Mitteln verwendet . Die spezifische Struktur von „this compound“ könnte zur Herstellung neuer Moleküle verwendet werden, die bei der Behandlung von Atherosklerose helfen können.

Metallkomplexbildner

Thiophene können als Metallkomplexbildner wirken . Die einzigartige Struktur von „this compound“ könnte auf ihr Potenzial zur Bindung an Metallionen untersucht werden, was in verschiedenen chemischen Prozessen, einschließlich der Katalyse, nützlich sein kann.

Augenheilkundliche Anwendungen

Thiophenderivate wie Suprofen, die von Thiophencarbonsäuren abgeleitet sind, sind Wirkstoffe in Augentropfen . Die Forschung könnte untersuchen, ob „this compound“ potenzielle Anwendungen in der Augenheilkunde hat.

Synthese von heterocyclischen Verbindungen

Thiophene sind wichtige Zwischenprodukte bei der Synthese verschiedener heterocyclischer Verbindungen . Die betreffende Verbindung könnte verwendet werden, um verschiedene heterocyclische Strukturen mit potenziellen pharmazeutischen Anwendungen zu erzeugen.

Entwicklung von Insektiziden

Die strukturelle Flexibilität von Thiophenen ermöglicht ihre Verwendung bei der Entwicklung von Insektiziden . Die spezifischen Substituenten an „this compound“ könnten neue Möglichkeiten für die Herstellung effektiver insektizider Formulierungen bieten.

Katalyse

Thiophene wurden in katalytischen Prozessen impliziert . Die besonderen Substituenten an „this compound“ können den katalytischen Umsatz in bestimmten Reaktionen verbessern, was in der industriellen Chemie wertvoll sein könnte.

Wirkmechanismus

Target of Action

Thiophene derivatives are often used in medicinal chemistry due to their ability to interact with various biological targets .

Mode of Action

The mode of action would depend on the specific biological target. For example, some thiophene derivatives can act as inhibitors for certain enzymes, while others might interact with receptors or other cellular components .

Biochemical Pathways

Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Thiophene derivatives can be involved in a variety of biochemical processes .

Pharmacokinetics

These properties can vary widely among different thiophene derivatives and are influenced by factors such as the compound’s chemical structure and the route of administration .

Result of Action

The molecular and cellular effects would depend on the compound’s specific mode of action and its biological targets. Some thiophene derivatives have been found to have therapeutic effects in preclinical or clinical studies .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. These factors can affect the compound’s physical and chemical properties, its interaction with biological targets, and its ADME properties .

Biochemische Analyse

Cellular Effects

In cellular systems, 2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid can affect various cellular processes. It has been observed to influence cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For example, the compound may upregulate or downregulate the expression of genes involved in inflammatory responses or metabolic pathways. Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may inhibit the activity of certain proteases by binding to their active sites, preventing substrate cleavage. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of 2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effect without causing significant toxicity. These findings are crucial for determining the safe and effective use of the compound in preclinical studies .

Metabolic Pathways

2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze oxidative reactions, leading to the formation of metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation or sulfation, enhancing their solubility and excretion. The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential for drug-drug interactions .

Transport and Distribution

Within cells and tissues, 2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid is transported and distributed through various mechanisms. It can interact with transporters such as organic anion transporters, facilitating its uptake and efflux across cellular membranes. Binding proteins, such as albumin, can also influence the compound’s distribution by sequestering it in the bloodstream and tissues. These interactions affect the compound’s localization and accumulation, which are important for its pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of 2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and apoptosis. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA repair processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-chloro-5-propan-2-ylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-4(2)6-3-5(8(10)11)7(9)12-6/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZRRUXGWBZBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(S1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

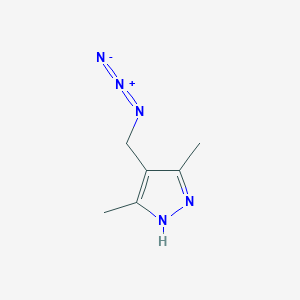

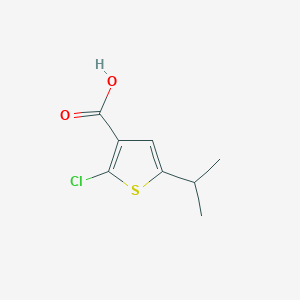

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

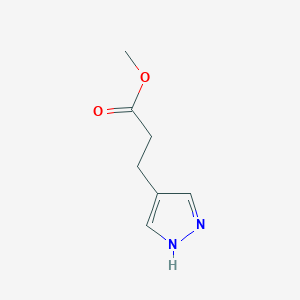

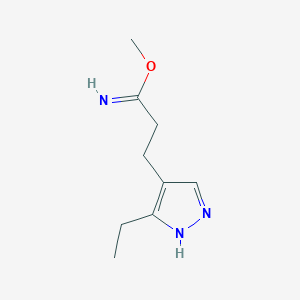

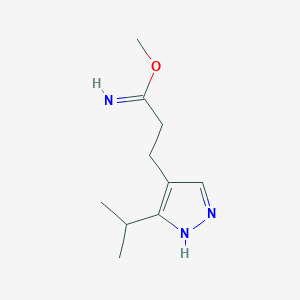

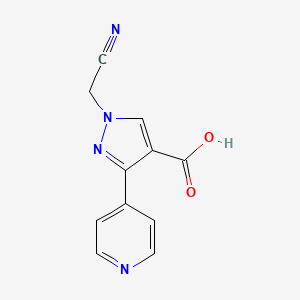

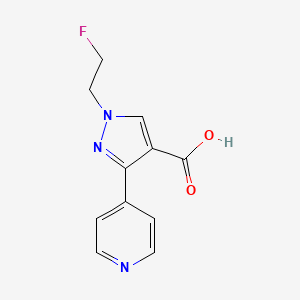

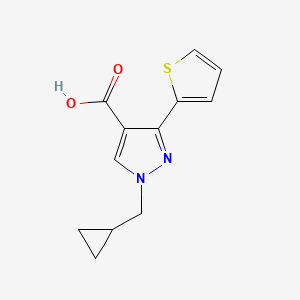

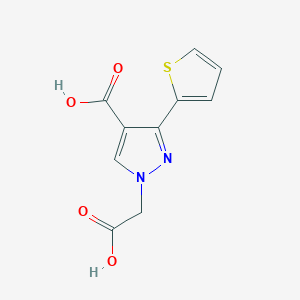

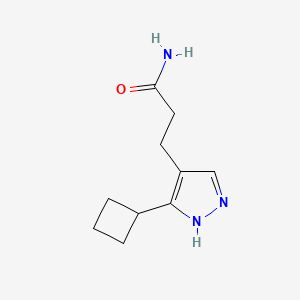

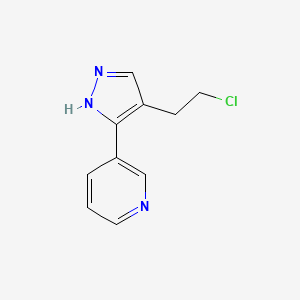

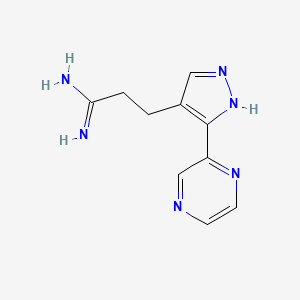

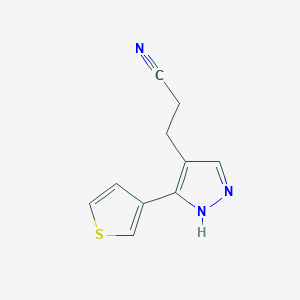

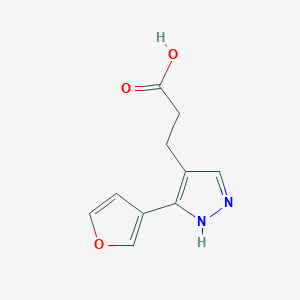

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.